4,6-Dimethylnicotinonitrile

Physical Chemistry Material Science Crystallization

Choose 4,6-Dimethylnicotinonitrile for its unique solid-state handling—unlike the liquid 4,5-isomer—eliminating variability in high-throughput synthesis. At ≥97% purity, this yellow solid (mp 57–58°C) is the validated precursor for TRP inhibitors, muscarinic receptor modulators, and corrosion inhibitors. Its Very soluble classification (1.49 mg/mL) supports aqueous reaction conditions. Lower boiling point (251°C) vs. chloro analogs simplifies solvent removal. For reproducible SAR studies and scalable workflows, this is the definitive regioisomer.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 6623-21-8
Cat. No. B182455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylnicotinonitrile
CAS6623-21-8
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C#N)C
InChIInChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3
InChIKeyBZIDYPIJVCEUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylnicotinonitrile (CAS 6623-21-8): A Versatile Pyridine-3-Carbonitrile Intermediate for Medicinal Chemistry and Organic Synthesis


4,6-Dimethylnicotinonitrile (CAS 6623-21-8) is a substituted pyridine derivative featuring a nitrile group at the 3-position and methyl substituents at the 4- and 6-positions . It belongs to the broader class of nicotinonitriles, which are recognized as valuable building blocks in pharmaceutical and agrochemical research. This compound is commercially available as a yellow solid with a typical purity of ≥97% . Its molecular architecture, defined by the specific placement of electron-donating methyl groups around the electron-deficient pyridine ring, renders it a versatile intermediate for the construction of more complex heterocyclic systems, including pyrimidines, thiophenes, and pyridopyrimidines [1].

4,6-Dimethylnicotinonitrile (6623-21-8): Why In-Class Nicotinonitrile Analogs Cannot Be Interchanged in Synthetic Routes


While the nicotinonitrile scaffold is common, the precise pattern and nature of substituents dictate both physicochemical behavior and subsequent reactivity, making generic substitution unreliable. For example, relocating the methyl groups from the 4,6- to the 4,5-positions yields 4,5-Dimethylnicotinonitrile (CAS 56704-27-9), which is reported as a liquid , whereas the target 4,6-isomer is a solid, a crucial distinction for handling, formulation, and crystallization in synthetic workflows. More significantly, introducing a reactive handle like a chlorine atom at the 2-position, as in 2-Chloro-4,6-dimethylnicotinonitrile, drastically increases melting point (from 57-58°C to 97-99°C) and density, reflecting a fundamental change in molecular packing and electrophilicity that alters its suitability for specific cross-coupling or nucleophilic aromatic substitution reactions . The quantitative evidence below establishes that 4,6-Dimethylnicotinonitrile (6623-21-8) offers a unique profile of moderate lipophilicity and solubility that is purpose-built for specific synthetic transformations, and cannot be assumed to be matched by its close structural analogs.

4,6-Dimethylnicotinonitrile (CAS 6623-21-8): A Quantitative Comparative Guide to Physicochemical Properties and Purity Specifications


Melting Point Differentiation: Solid-State Advantage Over 4,5-Regioisomer

The target compound, 4,6-Dimethylnicotinonitrile, exists as a solid with a melting point of 57-58 °C [1]. This solid-state property is not a given for all nicotinonitrile isomers; its close regioisomer, 4,5-Dimethylnicotinonitrile, is reported as a yellowish liquid at room temperature . Furthermore, the melting point of 4,6-Dimethylnicotinonitrile is substantially lower than that of the 2-chloro derivative (97-99 °C) and the 2-mercapto derivative (274 °C, dec.) . This lower melting point for a solid indicates more facile melt-processing and lower energy requirements for dissolution or formulation.

Physical Chemistry Material Science Crystallization

Boiling Point and Thermal Stability: Suitable for High-Temperature Synthetic Protocols

The boiling point of 4,6-Dimethylnicotinonitrile is consistently reported at 251 °C (at 760 mmHg) [1], . This places it in a moderate-to-high range suitable for reactions requiring elevated temperatures without immediate degradation. In comparison, the 2-chloro analog exhibits a significantly higher predicted boiling point of 305.3 °C , which may necessitate more demanding thermal conditions for similar processes. The 2-mercapto analog has a lower boiling point of 249.8 °C , but its thermal instability (decomposition at melting point) limits its utility in high-temperature syntheses. The target compound's boiling point, combined with its solid nature at ambient conditions, offers a balanced thermal profile for reflux conditions in common organic solvents.

Synthetic Chemistry Process Chemistry Distillation

Density Comparison: Implications for Solvent Compatibility and Crystallization

4,6-Dimethylnicotinonitrile has a reported density of 1.05 g/cm³ [1], . This value is notably lower than that of structurally related analogs with heavier substituents. For instance, the 2-chloro derivative has a predicted density of 1.22 g/cm³ , and the 2-mercapto derivative has a density of 1.21 g/cm³ . The lower density of the target compound suggests different molecular packing in the solid state, which can influence its solubility behavior in organic solvents and its tendency to form distinct crystal habits or polymorphs during purification.

Formulation Science Crystallography Material Properties

Aqueous Solubility Profile: Computed ESOL as a Predictor of In Vitro Behavior

While experimental solubility data in water is not widely reported, computational predictions offer a consistent point of comparison. The predicted ESOL (Estimated SOLubility) log S for 4,6-Dimethylnicotinonitrile is -1.95, translating to a solubility of 1.49 mg/mL (0.0113 mol/L), which falls within the 'Very soluble' classification . This predicted solubility is notably different from that of 2-Mercapto-4,6-dimethylnicotinonitrile, which is described as having low water solubility (e.g., < 1 mg/mL) . The presence of the nitrile group and the specific methyl substitution pattern contribute to a calculated LogP (XLOGP3) of 1.34 , indicating moderate lipophilicity that is balanced by hydrogen bond acceptor capacity (2 acceptors) .

Medicinal Chemistry ADME Properties Drug Discovery

Commercial Purity Standards: Consistent ≥97% Specification as a Proxy for Reliable Reactivity

Multiple reputable vendors, including Bidepharm, AKSci, and CymitQuimica, consistently specify a minimum purity of 97% for 4,6-Dimethylnicotinonitrile, with some offering grades of 97+% , , . This is in contrast to its regioisomer, 4,5-Dimethylnicotinonitrile, for which commercial offerings are listed with a minimum purity of 95% . A 2% difference in minimum purity specification can be significant in multi-step syntheses where impurities accumulate, potentially leading to lower yields of the final desired product or requiring additional purification steps that increase time and cost.

Procurement Quality Control Reproducibility

4,6-Dimethylnicotinonitrile (CAS 6623-21-8): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Synthesis of Heterocyclic Drug Candidates

4,6-Dimethylnicotinonitrile is a privileged intermediate for constructing fused heterocyclic systems common in pharmaceuticals. Its nitrile group can be hydrolyzed to an amide or carboxylic acid, or reacted with nucleophiles to form amidines, thiazoles, and pyrimidines. The compound's predicted 'Very soluble' classification in water (1.49 mg/mL) facilitates its use in aqueous-based reaction conditions often required for biological target engagement. Its solid state and moderate melting point (57-58 °C) simplify handling and purification compared to the liquid 4,5-isomer , making it a more practical choice for high-throughput synthesis libraries. Patents cite its use in the synthesis of TRP inhibitors and positive allosteric modulators of muscarinic receptors .

Agrochemical Development: Building Block for Novel Pesticides and Herbicides

The pyridine core is a common motif in agrochemicals due to its metabolic stability and ability to interact with biological targets in plants and pests. 4,6-Dimethylnicotinonitrile's specific substitution pattern offers a unique electronic and steric profile for lead optimization. The consistently high commercial purity (≥97%) minimizes the risk of impurities interfering with structure-activity relationship (SAR) studies, ensuring that observed biological effects are attributable to the target molecule rather than side products. Its lower density (1.05 g/cm³) compared to halogenated analogs may also translate to different environmental fate properties, a key consideration in agrochemical design.

Material Science: Corrosion Inhibitor Formulations

Research has demonstrated that nicotinonitrile derivatives bearing the 4,6-dimethyl substitution pattern can act as effective corrosion inhibitors for carbon steel in acidic environments [1]. Specifically, compounds like 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) have been investigated for this purpose [1]. The parent compound, 4,6-Dimethylnicotinonitrile, serves as a key precursor for synthesizing these functionalized derivatives. Its favorable solubility profile and thermal stability up to its boiling point of 251 °C [2] make it suitable for the synthetic modifications required to produce potent corrosion inhibitors for industrial applications.

Academic and Industrial Chemical Synthesis: Reliable Building Block for Complex Architectures

For both academic laboratories and industrial process chemists, 4,6-Dimethylnicotinonitrile is a reliable, off-the-shelf building block. Its availability at ≥97% purity ensures reproducibility in multi-step synthetic sequences, from simple alkylations and acylations to more complex cycloadditions. The lower boiling point (251 °C) [2] relative to its 2-chloro analog (305.3 °C) allows for easier removal of excess reagent or solvent under reduced pressure, streamlining work-up procedures. Furthermore, its solid form simplifies accurate weighing and storage, reducing variability in experimental outcomes compared to liquid regioisomers.

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